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molecular formula C10H11BrO3 B1330659 2-(4-Bromophenoxy)-2-methylpropanoic acid CAS No. 7472-69-7

2-(4-Bromophenoxy)-2-methylpropanoic acid

Cat. No. B1330659
M. Wt: 259.1 g/mol
InChI Key: NRDUHXQTTOHIJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07705023B2

Procedure details

A mixture of 2-(4-bromophenoxy)-2-methylpropanoic acid (10.0 g, 38.6 mmol). DMF (0.5 mL) and SOCl2 (40 mL) was heated for 3 h, allowed to cool and distilled to yield the sub-title compound (8.4 g, 78%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:14]=[CH:13][C:5]([O:6][C:7]([CH3:12])([CH3:11])[C:8](O)=[O:9])=[CH:4][CH:3]=1.O=S(Cl)[Cl:17]>CN(C=O)C>[Br:1][C:2]1[CH:14]=[CH:13][C:5]([O:6][C:7]([CH3:12])([CH3:11])[C:8]([Cl:17])=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC=C(OC(C(=O)O)(C)C)C=C1
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
0.5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(OC(C(=O)Cl)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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